Molecular‑Weight Differentiation from First‑Generation Sulfonamide CA Inhibitors
The target compound (MW 370.4 Da) is nearly 1.8‑fold larger than 4‑carboxybenzenesulfonamide (MW 201.2 Da) [1]. This size increase is critical for fragment‑growing and linker‑optimisation studies where molecular bulk influences binding‑site occupancy and isoform selectivity [2].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 370.4 |
| Comparator Or Baseline | 4‑Carboxybenzenesulfonamide (CAS 138‑41‑0) = 201.2 |
| Quantified Difference | +169.2 Da (+84.1%) |
| Conditions | Calculated from molecular formula C₁₄H₁₄N₂O₆S₂ vs. C₇H₇NO₄S |
Why This Matters
Procurement of the exact higher‑MW scaffold ensures consistent pharmacophore volume in SAR series, avoiding the off‑target binding that smaller sulfonamide fragments may introduce.
- [1] BaseChem. 4-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic acid. CAS 62646-36-0. (2025). https://www.basechem.org/chemical/62646-36-0 (accessed 2026‑05‑01). View Source
- [2] MDPI. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules 2018, 23(6), 1396. https://www.mdpi.com/1420-3049/23/6/1396 (accessed 2026‑05‑01). View Source
